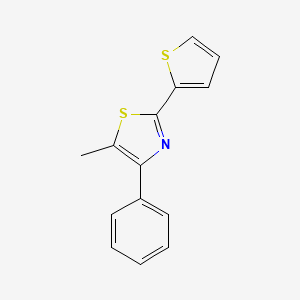

5-Methyl-4-phenyl-2-(2-thienyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-639729 ist ein aktives Molekül mit der Summenformel C₁₄H₁₁NS₂ und einem Molekulargewicht von 257,37 g/mol . Es wird hauptsächlich in der biochemischen Forschung eingesetzt und ist bekannt für seine hohe Reinheit und Stabilität .

Herstellungsmethoden

Die Synthese von WAY-639729 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Bedingungen. Detaillierte Synthesewege und industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht zugänglich . Typischerweise werden solche Verbindungen in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

WAY-639729 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

WAY-639729 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin . Es dient als wertvolles Werkzeug in biochemischen Assays und Studien, die sich mit molekularen Wechselwirkungen befassen . Seine Anwendungen erstrecken sich auf die Wirkstoffforschung, wo es verwendet wird, um die Wirkungen potenzieller therapeutischer Mittel zu untersuchen .

Wirkmechanismus

Der Wirkungsmechanismus von WAY-639729 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen . Obwohl die genauen Zielstrukturen und Signalwege nicht explizit beschrieben sind, ist bekannt, dass es seine Wirkungen durch biochemische Wechselwirkungen ausübt, die zelluläre Prozesse beeinflussen .

Vergleich Mit ähnlichen Verbindungen

WAY-639729 ist in seiner Struktur und seinen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen einzigartig . Einige Verbindungen mit ähnlichen Anwendungen sind WAY-100635 und WAY-267464 . WAY-639729 zeichnet sich durch seine spezifischen molekularen Wechselwirkungen und seine Stabilität aus .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

5-Methyl-4-phenyl-2-(2-thienyl)thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H10N2S2. The compound features a thiazole ring with a methyl group at the 5-position, a phenyl group at the 4-position, and a thienyl group at the 2-position. Its synthesis typically involves the reaction of 2-amino-4-methyl-5-phenylthiazole with 2-thiophenethialdehyde. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains. The mechanism behind this activity may involve interference with microbial cell functions or inhibition of essential microbial enzymes.

Antifungal Activity

Similar to its antibacterial effects, this compound has also been evaluated for antifungal activity. Thiazoles are known to disrupt fungal cell membranes or inhibit critical metabolic pathways, making them promising candidates for antifungal drug development. Specific IC50 values for antifungal activity related to this compound are still under investigation but are anticipated to be comparable to other thiazole derivatives.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Research has demonstrated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cancer proliferation. For example, compounds with similar thiazole structures have shown efficacy against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Research Findings and Case Studies

A study evaluating the anticancer activity of various thiazole derivatives found that those structurally related to this compound exhibited promising results. The following table summarizes some key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15.8 | Apoptosis induction via caspase activation |

| 5-Methyl-4-phenylthiazole | MCF-7 | 12.3 | Inhibition of cell cycle progression |

| Thiazole derivative X | A549 | 10.5 | Inhibition of topoisomerase II |

These findings highlight the potential of this compound as an effective anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.

- Receptor Interaction : It can interact with specific cellular receptors, leading to altered cellular signaling pathways.

- Apoptosis Induction : Through various pathways, including mitochondrial dysfunction and activation of caspases, the compound promotes programmed cell death in cancer cells .

Eigenschaften

IUPAC Name |

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCUAOPBECGQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.